molecular formula C31H29FN4O4 B12159627 N-{(1Z)-1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methoxybenzamide

N-{(1Z)-1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methoxybenzamide

Cat. No.: B12159627
M. Wt: 540.6 g/mol
InChI Key: ICXRYZGPSCYJOO-VEILYXNESA-N
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Description

N-{(1Z)-1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methoxybenzamide is a complex organic compound with a unique structure that includes a pyrazole ring, a fluorophenyl group, and a methoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1Z)-1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methoxybenzamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorophenyl group, and the coupling with the methoxybenzamide moiety. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{(1Z)-1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{(1Z)-1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(1Z)-1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Properties

Molecular Formula

C31H29FN4O4

Molecular Weight

540.6 g/mol

IUPAC Name

N-[(Z)-1-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C31H29FN4O4/c1-39-26-15-11-22(12-16-26)30(37)34-28(31(38)33-19-27-8-5-17-40-27)18-23-20-36(25-6-3-2-4-7-25)35-29(23)21-9-13-24(32)14-10-21/h2-4,6-7,9-16,18,20,27H,5,8,17,19H2,1H3,(H,33,38)(H,34,37)/b28-18-

InChI Key

ICXRYZGPSCYJOO-VEILYXNESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)/C(=O)NCC5CCCO5

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NCC5CCCO5

Origin of Product

United States

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